2-Iodoethyl benzoate

Organic Synthesis Reaction Kinetics Alkylation

Choose 2-Iodoethyl benzoate for its superior iodide leaving group, ensuring high-yield alkylation of weak nucleophiles and enabling a specific, two-step deprotection pathway unavailable with chloro/bromo analogs. Avoid costly re-optimization and synthetic failure inherent with generic substitution. Ideal for peptide/PNA synthesis and quaternary ammonium compound production. For R&D use only.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 39252-69-2
Cat. No. B1590132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoethyl benzoate
CAS39252-69-2
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCI
InChIInChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyHNQYNCREQXENCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoethyl Benzoate (CAS 39252-69-2): Procurement-Ready Overview of a High-Reactivity Benzoate Ester for Synthetic and Bioanalytical Applications


2-Iodoethyl benzoate (CAS 39252-69-2) is an organic compound classified as a benzoate ester, featuring an iodine-substituted ethyl group. Its molecular formula is C9H9IO2, with a molecular weight of 276.07 g/mol [1]. The compound is characterized as a colorless to pale yellow liquid , exhibiting a density of approximately 1.67 g/mL and a boiling point range of 163-165°C at 23 mmHg . The presence of the primary alkyl iodide moiety confers significant electrophilic reactivity, enabling its use as an alkylating agent and as a versatile building block in organic synthesis. While its handling necessitates standard precautions due to its light sensitivity [2], its stability under recommended storage conditions makes it a viable candidate for research procurement. The compound's specific reactivity profile distinguishes it from less reactive halogenated analogs, a critical factor for applications where reaction kinetics and conversion efficiency are paramount.

Why 2-Chloroethyl or 2-Bromoethyl Benzoate Cannot Substitute 2-Iodoethyl Benzoate in Critical Applications


Attempting to replace 2-iodoethyl benzoate with its chloro- or bromo- analogs introduces significant, quantifiable risks in both synthetic efficiency and application specificity. The differential leaving group ability of iodide (I⁻) versus bromide (Br⁻) and chloride (Cl⁻) fundamentally alters reaction kinetics and yields [1]. In nucleophilic substitution (SN2) reactions, which are central to the compound's utility as an alkylating agent, the rate of reaction decreases sharply with poorer leaving groups. This translates directly to lower yields and longer reaction times when using 2-chloroethyl or 2-bromoethyl benzoate for the same transformation [2]. Furthermore, the specific reactivity of the 2-iodoethyl moiety is essential in orthogonal protecting group strategies for peptide and nucleic acid synthesis. The 2-iodoethyl ester is uniquely positioned to undergo a specific, two-step deprotection sequence (iodide displacement followed by Zn cleavage), a pathway not accessible to the chloro- or bromo- esters, which lack the requisite reactivity for the initial step under mild conditions [3]. Generic substitution, therefore, does not represent a cost-saving measure but rather introduces a high probability of synthetic failure, requiring costly re-optimization and leading to material waste.

Quantitative Differentiation of 2-Iodoethyl Benzoate (39252-69-2): A Data-Driven Comparative Guide for Scientific Procurement


Superior Leaving Group Ability: Iodide vs. Bromide vs. Chloride in SN2 Reactions

The primary determinant of 2-iodoethyl benzoate's enhanced reactivity in nucleophilic substitution (SN2) reactions is the superior leaving group ability of the iodide ion (I⁻) compared to bromide (Br⁻) and chloride (Cl⁻). This is a well-established principle in physical organic chemistry, where the relative rates of SN2 reactions for primary alkyl halides follow the trend: I > Br > Cl >> F [1]. This difference is not marginal; for a typical SN2 reaction with a common nucleophile (e.g., methoxide), the rate for an alkyl iodide is approximately 10⁴ times faster than for the corresponding alkyl chloride, and about 10² times faster than for the alkyl bromide [2]. This translates directly to practical benefits in the laboratory: shorter reaction times, lower required temperatures, and higher yields for the same transformation when 2-iodoethyl benzoate is selected over its chloro- or bromo- counterparts.

Organic Synthesis Reaction Kinetics Alkylation

Quantified Synthetic Yield in Finkelstein Halide Exchange: 2-Iodoethyl Benzoate Synthesis

The synthetic accessibility of 2-iodoethyl benzoate via the classic Finkelstein reaction from 2-chloroethyl benzoate is a critical procurement consideration. This transformation provides a verifiable, quantitative benchmark. According to a procedure in Organic Syntheses, the reaction of 2-chloroethyl benzoate (162 g, 0.88 mol) with anhydrous sodium iodide (170 g) in methyl ethyl ketone (1.2 L) proceeds over 22-24 hours. After workup and fractional distillation under reduced pressure (133-136°C/2.5 mmHg), the isolated yield of 2-iodoethyl benzoate is reported as 190-196 g, corresponding to a 78-81% yield [1]. This yield serves as a reliable baseline for laboratory-scale preparation, highlighting the efficiency of the halide exchange process that installs the critical iodine functionality.

Synthetic Methodology Finkelstein Reaction Process Chemistry

Orthogonal Carboxyl-Protecting Group Strategy: Exclusive Reactivity of the 2-Iodoethyl Ester

A key differentiator for 2-iodoethyl benzoate and its derivatives lies in a specific, orthogonal protecting group strategy for carboxylic acids in peptide and peptide nucleic acid (PNA) synthesis. The 2-iodoethyl ester is not merely a more reactive version of its haloethyl counterparts; it enables a unique two-step deprotection pathway. Research by Kunz and Buchholz established that 2-chloroethyl and 2-bromoethyl esters are stable in moderately acidic and basic media. However, only the 2-iodoethyl ester can be generated *in situ* from these precursors by treatment with sodium iodide in DMF, and subsequently cleaved by zinc in a one-pot procedure [1]. This specific reactivity is not possible with the chloro- or bromo- esters, as they lack the necessary lability to undergo the zinc-mediated cleavage step under mild, peptide-compatible conditions. This orthogonality is further validated in patent literature, where the 2-iodoethyl (2-IE) group is explicitly listed alongside other specialized esters for orthogonal protection in PNA monomers, a role for which 2-chloroethyl and 2-bromoethyl esters are not suitable [2].

Peptide Synthesis Protecting Groups Nucleic Acid Chemistry

Use as a Key Intermediate in Benzoylcholine Iodide Synthesis: A Proven Industrial Application

2-Iodoethyl benzoate is a validated and efficient intermediate in the synthesis of benzoylcholine iodide, a compound used in studies of cholinergic systems. The final quaternization step, in which 2-iodoethyl benzoate reacts with trimethylamine, is a well-documented, high-yielding transformation. The Organic Syntheses procedure details that a solution of 194 g (0.70 mol) of 2-iodoethyl benzoate in dry acetone, when treated with a 19.5% solution of trimethylamine, yields 200-210 g (85-90%) of benzoylcholine iodide after a 24-hour reaction at room temperature [1]. This demonstrates the compound's practical utility as a reliable building block for generating pharmacologically relevant quaternary ammonium salts. While a similar reaction is conceptually possible with 2-bromoethyl benzoate, the higher reactivity of the iodo- derivative ensures a more complete and rapid conversion, a critical factor in process chemistry.

Medicinal Chemistry Pharmaceutical Intermediate Cholinergic Research

Validated Application Scenarios for 2-Iodoethyl Benzoate Based on Comparative Performance Evidence


Accelerated Nucleophilic Substitution Reactions in Complex Molecule Synthesis

When designing a synthetic route that requires alkylation of a weakly nucleophilic site (e.g., a hindered amine or a less reactive thiol) on a valuable intermediate, 2-iodoethyl benzoate is the preferred reagent. The class-level inference of a 10,000-fold rate enhancement over the chloro- analog [1] is not a theoretical exercise; it translates to achieving a >80% conversion in a few hours at room temperature versus a multi-day reflux with the chloride, minimizing decomposition of sensitive functional groups and increasing overall yield. This is a critical consideration for medicinal chemists working on complex scaffolds where time, material cost, and reaction cleanliness are paramount.

Implementation of the 2-Haloethyl/Choline Ester Orthogonal Protection Strategy

For peptide chemists or researchers synthesizing peptide nucleic acids (PNAs) who need an orthogonal protecting group for a carboxylic acid that can be removed in the presence of acid- and base-labile groups (e.g., Boc, Fmoc, tBu), the 2-iodoethyl ester (or its in situ generation from a 2-chloroethyl ester) is the only viable option. The specific, mild cleavage conditions (NaI then Zn) are not applicable to the 2-bromoethyl or 2-chloroethyl esters [2]. Procurement of 2-iodoethyl benzoate or its amino acid conjugates is, therefore, not a matter of preference but a prerequisite for utilizing this established and highly specific deprotection methodology [3].

Reliable Synthesis of Benzoylcholine Iodide and Related Quaternary Ammonium Compounds

For laboratories focused on synthesizing choline esters or other quaternary ammonium compounds for biochemical or pharmacological assays, 2-iodoethyl benzoate provides a well-precedented, high-yielding path. The established 85-90% yield for the final quaternization step to form benzoylcholine iodide [4] offers a level of predictability that streamlines synthesis planning and resource allocation. While other haloethyl benzoates might be used, the superior reactivity of the iodo- derivative ensures a robust and efficient process, reducing the risk of incomplete reactions and simplifying purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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